
3-(7-bromo-3-oxo-1H-isoindol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(7-bromo-3-oxo-1H-isoindol-2-yl)propanoic acid is a chemical compound that belongs to the class of isoindoline derivatives.
Méthodes De Préparation
The synthesis of 3-(7-bromo-3-oxo-1H-isoindol-2-yl)propanoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol . Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow synthesis or microwave-assisted synthesis, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
3-(7-bromo-3-oxo-1H-isoindol-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols . Major products formed from these reactions include various substituted isoindoline derivatives with potential biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-(7-bromo-3-oxo-1H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways involved in its mechanism of action are still under investigation and may vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
3-(7-bromo-3-oxo-1H-isoindol-2-yl)propanoic acid can be compared with other similar compounds, such as:
N-isoindoline-1,3-diones:
Indole derivatives: Indole derivatives are another class of compounds with a similar aromatic ring system and have shown a wide range of biological activities.
Imidazole derivatives: Imidazole derivatives are heterocyclic compounds with similar biological activities and have been extensively studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which may contribute to its distinct biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C11H10BrNO3 |
|---|---|
Poids moléculaire |
284.11 g/mol |
Nom IUPAC |
3-(7-bromo-3-oxo-1H-isoindol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H10BrNO3/c12-9-3-1-2-7-8(9)6-13(11(7)16)5-4-10(14)15/h1-3H,4-6H2,(H,14,15) |
Clé InChI |
CGMVQOWVNVLODX-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC=C2Br)C(=O)N1CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B13898730.png)

![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)
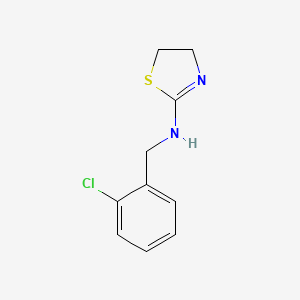

![Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)
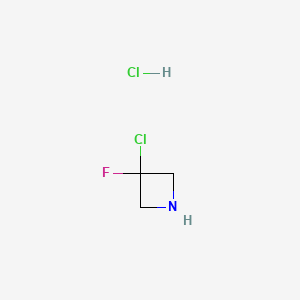
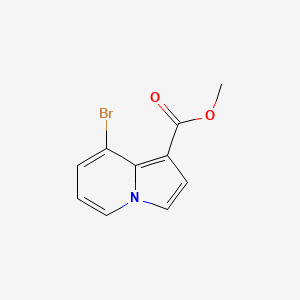
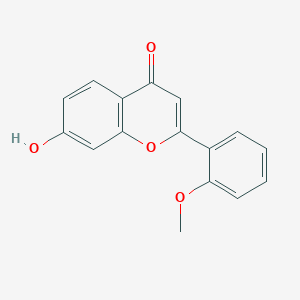
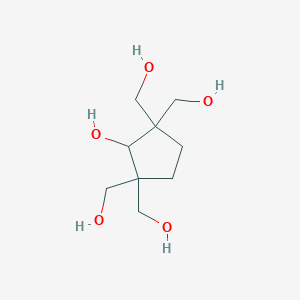
![1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine](/img/structure/B13898799.png)
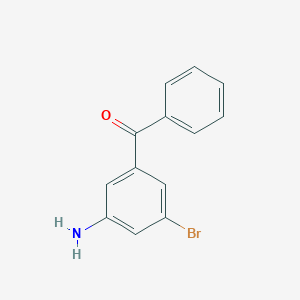

![Nickel, [2,3-butanedione di(oxime-|EN)]dichloro-](/img/structure/B13898820.png)
